molecular formula C21H19FN4O3 B2581583 2-(6-(4-fluorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1421510-10-2

2-(6-(4-fluorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2581583
CAS No.: 1421510-10-2
M. Wt: 394.406
InChI Key: FQPVAYMMFKPWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a pyrazole ring, both of which are nitrogen-containing heterocycles. These types of structures are often found in biologically active molecules .

Scientific Research Applications

Fluorogenic Dyes and Imaging Agents

  • Synthesis for Fluorogenic Dyes : Compounds similar to the requested molecule have been synthesized and studied for their potential use as fluorogenic dyes. For example, the oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with an acetamide substituent resulted in compounds exhibiting significant bathochromic shifts in their absorption and emission maxima, suggesting their use as fluorogenic dyes (Zaitseva et al., 2020).

Coordination Complexes and Antioxidant Activity

  • Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of coordination complexes with metal ions. These complexes exhibit significant antioxidant activity, highlighting the potential for applications in oxidative stress mitigation and as therapeutic agents (Chkirate et al., 2019).

Antipsychotic Agents

  • Potential Antipsychotic Agents : Certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including molecules with structural similarities to the requested compound, have shown antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. This suggests their potential development as novel antipsychotic medications (Wise et al., 1987).

Anticonvulsant Activity

  • Anticonvulsant Derivatives : Studies on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have identified compounds with anticonvulsant activity, underscoring the potential of similar molecules for treating seizures (Aktürk et al., 2002).

Imaging Agents for Neurodegenerative Disorders

  • Imaging Agents for PBR Expression : Fluorinated imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized for imaging peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET), indicating their applicability in studying neurodegenerative disorders (Fookes et al., 2008).

Antimicrobial and Molecular Docking Studies

  • Antimicrobial Activity and Molecular Docking : Pyrazole-imidazole-triazole hybrids have been synthesized, showing significant antimicrobial activity, particularly against fungi. Molecular docking studies further illuminate the binding conformations, supporting their development as antimicrobial agents (Punia et al., 2021).

Properties

IUPAC Name

2-[6-(4-fluorophenyl)-7-methyl-2-oxo-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3/c1-12-19(13-7-9-14(22)10-8-13)25-26-16(21(28)24-20(12)26)11-18(27)23-15-5-3-4-6-17(15)29-2/h3-10,16H,11H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPVAYMMFKPWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2NC(=O)C(N2N=C1C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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